molecular formula C18H17N3O4 B2525115 N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251629-50-1

N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide

Cat. No. B2525115
M. Wt: 339.351
InChI Key: FWNCYRCLNVAFDF-UHFFFAOYSA-N
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Description

The compound "N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide" is a derivative of the 1,8-naphthyridine class, which is known for its diverse biological activities and potential applications in medicinal chemistry. The core structure of this compound is a 1,8-naphthyridine ring, which is a bicyclic system containing two nitrogen atoms at positions 1 and 8, and it is fused with a benzene ring. The compound also features a 4-hydroxy-2-oxo-1,2-dihydro moiety and a carboxamide group, which are common functional groups in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related 1,8-naphthyridine derivatives has been reported in the literature. For instance, a Pfitzinger-type condensation reaction has been used to synthesize bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety . Another method involves the reaction of 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with aryl isocyanates in the presence of sodium hydride to yield 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives . These methods provide a basis for the synthesis of the compound , although the specific details for the synthesis of the ethoxybenzyl derivative are not provided in the data.

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine derivatives is characterized by the presence of the naphthyridine core, which can engage in various interactions due to its aromatic nature and the presence of nitrogen atoms. The hydroxy and carboxamide groups are likely to be involved in hydrogen bonding, which can be crucial for the biological activity of these compounds .

Chemical Reactions Analysis

The 1,8-naphthyridine derivatives can undergo various chemical reactions, including condensation, substitution, and cyclization reactions, to yield a wide range of compounds with different substituents and biological activities . The presence of reactive functional groups such as carboxamide and hydroxy groups can facilitate these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives are influenced by their molecular structure. The aromatic system and the hydrogen-bonding capability of the hydroxy and carboxamide groups can affect the solubility, melting point, and stability of these compounds. The specific properties of "N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide" would need to be determined experimentally, but it can be inferred that the compound would exhibit properties consistent with other structurally similar naphthyridine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical modification of naphthyridine derivatives, including N3-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide, are a significant area of research. These compounds have been synthesized through various chemical reactions, including Hofmann rearrangement and reactions with aminonaphthyridinones, to explore novel heterocyclic systems and understand their reactivity and structural properties (Deady & Devine, 2006).

Antibacterial Activity

Research has demonstrated the antibacterial efficacy of naphthyridine derivatives. The synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogs revealed compounds with significant in vitro and in vivo antibacterial activity, indicating their potential as antibacterial agents (Egawa et al., 1984).

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been a focus of recent studies. For instance, the synthesis and biological evaluation of 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides showed significant anticancer activity against A549 cell lines, indicating the potential use of the naphthyridine scaffold in cancer therapy (Vennila et al., 2020).

Enzymatic Studies and Metabolic Pathways

Understanding the metabolic pathways and enzymatic interactions of naphthyridine derivatives is crucial for their development as therapeutic agents. Studies on the metabolism of synthetic cannabinoids, which share structural similarities with naphthyridine derivatives, by human liver microsomes provide insights into their pharmacokinetics and potential biomarkers for monitoring intake (Li et al., 2018).

Interaction with Biological Molecules

Research into the interaction of naphthyridine derivatives with biological molecules such as DNA and proteins contributes to our understanding of their potential therapeutic effects. For example, manganese(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) demonstrated the ability to bind tightly to DNA and serum albumins, showcasing their potential for therapeutic applications (Dimiza et al., 2018).

Future Directions

The future directions for the research and development of 1,8-naphthyridines include the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . The wide applicability of 1,8-naphthyridines in medicinal chemistry and materials science suggests that they will continue to be a topic of considerable interest in the future .

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-2-25-12-6-3-5-11(9-12)10-20-17(23)14-15(22)13-7-4-8-19-16(13)21-18(14)24/h3-9H,2,10H2,1H3,(H,20,23)(H2,19,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNCYRCLNVAFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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